6-Fluoroflavone

Vue d'ensemble

Description

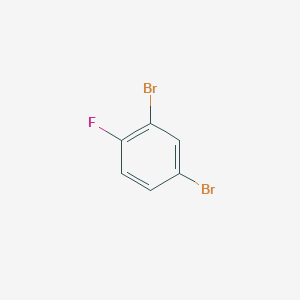

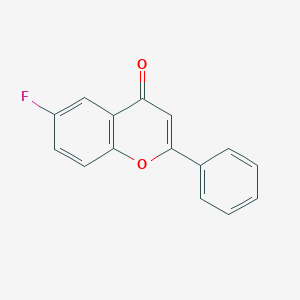

6-Fluoroflavone is a derivative of flavone, a naturally occurring flavonoid found in many plants . It is a white crystalline solid with a molecular formula of C15H9FO2 and a molecular weight of 240.23 .

Synthesis Analysis

A novel one-pot synthesis of flavones has been described, which includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . Another study discussed the automated synthesis of 6-[18F]Fluoro-L-DOPA, which has gained increasing attention due to the high molar activities obtained .

Molecular Structure Analysis

Flavonoids, including 6-Fluoroflavone, possess a basic C15 phenyl-benzopyrone skeleton, referring to a series of compounds in which two benzene rings (ring A and B) are connected to each other through three carbon atoms .

Chemical Reactions Analysis

Chemists use a combination of chemical reactions and stoichiometric calculations in a methodology called quantitative analysis to determine the amounts or concentrations of substances present in a sample . Various electroanalytical tools can be utilized to investigate redox-active intermediates .

Physical And Chemical Properties Analysis

6-Fluoroflavone is a white crystalline solid with a melting point of 128-134 °C . It is stored at temperatures between 0-8°C .

Applications De Recherche Scientifique

Modulation of GABAA Receptors

6-Fluoroflavone has been studied for its effects on the type-A gamma-aminobutyric acid (GABA(A)) receptors . It has been found that 6-substitution in flavones, such as in 6-Fluoroflavone, is an important determinant of efficacy . This suggests that 6-Fluoroflavone could be used in research to understand the structure-efficacy relationships of flavones acting at GABA(A) receptors .

Antioxidant Properties

Flavones, including 6-Fluoroflavone, are known for their antioxidant properties . They are the most prominent group of antioxidants found in plants . This makes 6-Fluoroflavone a valuable compound in research related to oxidative stress and related health conditions .

Synthesis of Flavones and Aurones

6-Fluoroflavone can be used in the synthesis of flavones and aurones . The synthesis process is based on the oxidative cyclization of o-hydroxychalcones . This makes 6-Fluoroflavone a useful compound in research related to the synthesis of flavones and aurones .

Study of Structure-Affinity Relationships

6-Fluoroflavone can be used in research to study the structure-affinity relationships of flavones . The structure of 6-Fluoroflavone allows researchers to understand how changes in the structure of flavones affect their affinity .

Drug Development

The unique properties of 6-Fluoroflavone make it a potential candidate for drug development . Its effects on GABA(A) receptors and its antioxidant properties could be harnessed to develop drugs for various health conditions .

Study of Flavonoid Structures

6-Fluoroflavone, being a type of flavone, can be used in research to study the structures of flavonoids . Its structure can provide insights into the structures of other flavonoids .

Safety and Hazards

Mécanisme D'action

Target of Action

6-Fluoroflavone primarily targets Aurora Kinase B , a member of the serine kinase family . Aurora Kinase B plays an essential role in cell division, participating in mitosis and chromatid segregation . Overexpression, polymorphism, and splicing variants in the protein can lead to tumorigenesis, resulting in cancer .

Mode of Action

6-Fluoroflavone interacts with Aurora Kinase B through a process known as molecular docking . The compound binds to Aurora Kinase B, resulting in changes in the protein’s function . The best-docked molecule of 6-Fluoroflavone, specifically 6-Fluoro, 3’-Hydroxyflavone, has demonstrated the highest binding affinity scores among all the filtered analogs .

Biochemical Pathways

The biochemical pathways influenced by 6-Fluoroflavone are related to its interaction with Aurora Kinase B . Aurora Kinase B is involved in various steps of mitosis, including mitotic entry, chromosomal condensation, spindle assembly, and cytokinesis . By interacting with Aurora Kinase B, 6-Fluoroflavone can potentially affect these processes and their downstream effects .

Pharmacokinetics

The compound’s interaction with aurora kinase b suggests that it may have good bioavailability .

Result of Action

The interaction of 6-Fluoroflavone with Aurora Kinase B results in changes in the protein’s function, potentially affecting cell division processes . This could have implications for the treatment of diseases such as cancer, where abnormal cell division is a key characteristic .

Propriétés

IUPAC Name |

6-fluoro-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYOSBQKQPUNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294001 | |

| Record name | 6-Fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoroflavone | |

CAS RN |

1218-82-2 | |

| Record name | 1218-82-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What enzymes have been shown to be inhibited by 6-Fluoroflavone and how potent is this inhibition?

A1: Research has identified 6-Fluoroflavone as a potent inhibitor of several enzymes. One study demonstrated its significant inhibitory effect on lactoperoxidase (LPO), an enzyme found in milk, saliva, and tears, with a Ki value of 0.023 μM []. Another study highlighted its activity against polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables, though its Ki value of 16.1 µM against potato PPO suggests a less potent inhibition compared to other tested flavonoids like myricetin [, ].

Q2: What structural features of 6-Fluoroflavone contribute to its inhibitory activity?

A2: While specific structure-activity relationship (SAR) studies focusing solely on 6-Fluoroflavone are limited in the provided research, comparisons with other flavonoids offer some insights. The presence of a fluorine atom at the 6th position appears to be significant for its interaction with LPO, as it exhibits a much lower Ki value compared to other tested flavonoids []. Further research is needed to fully elucidate the SAR and determine the impact of the fluorine atom on binding affinity and inhibitory potency for different enzymes.

Q3: Beyond enzyme inhibition, has 6-Fluoroflavone demonstrated any synergistic effects with existing antibacterial agents?

A3: Interestingly, while 6-Fluoroflavone itself may not be a potent antibacterial agent, one study revealed its ability to enhance the bactericidal activity of penicillin. When combined with penicillin, 6-Fluoroflavone completely inhibited the growth of Klebsiella pneumoniae and Escherichia coli []. This finding suggests a potential for 6-Fluoroflavone as an adjuvant to existing antibiotics, possibly by targeting bacterial resistance mechanisms.

Q4: What are the potential applications of 6-Fluoroflavone based on its observed bioactivity?

A4: The research suggests several potential applications for 6-Fluoroflavone:

- Food Preservation: Its inhibitory effect on PPO indicates its potential use as an anti-browning agent in the food industry to preserve the freshness and visual appeal of fruits and vegetables [].

- Antibacterial Adjuvant: The synergistic effect observed with penicillin highlights its potential as an adjuvant therapy to combat bacterial infections, potentially mitigating antibiotic resistance [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.